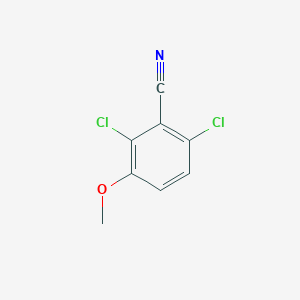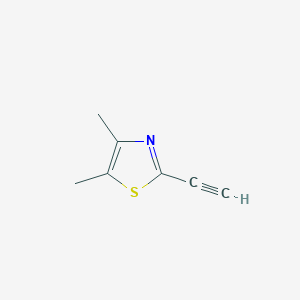
2-Ethynyl-4,5-dimethylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-4,5-dimethylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethynyl and dimethyl groups attached to the thiazole ring. It has a molecular formula of C7H7NS and a molecular weight of 137.20 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4,5-dimethylthiazole can be achieved through various methods. One common approach involves the condensation of thioformamide with α-halogenoketones. This reaction is typically carried out in the presence of formamide and phosphorous pentasulphide . Another method involves the reaction of chloroacetone with thioacetamide, which forms the required thioacetamide in the reaction mixture .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Ethynyl-4,5-dimethylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2-Ethynyl-4,5-dimethylthiazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethynyl-4,5-dimethylthiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of essential enzymes and cellular structures .
類似化合物との比較
Similar Compounds
2-Ethyl-4,5-dimethylthiazole: Similar in structure but with an ethyl group instead of an ethynyl group.
4,5-Dimethylthiazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Methylthiazole: Contains a single methyl group, resulting in different chemical properties.
Uniqueness
2-Ethynyl-4,5-dimethylthiazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C7H7NS |
|---|---|
分子量 |
137.20 g/mol |
IUPAC名 |
2-ethynyl-4,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C7H7NS/c1-4-7-8-5(2)6(3)9-7/h1H,2-3H3 |
InChIキー |
WEPSKGPNYYRUAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


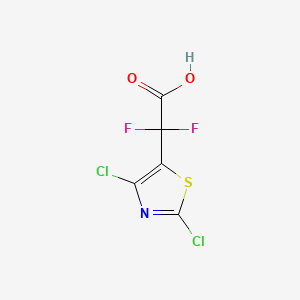
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)

![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
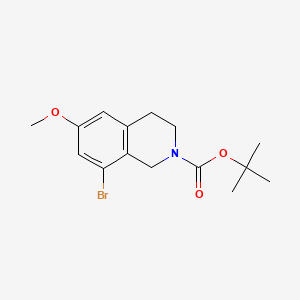

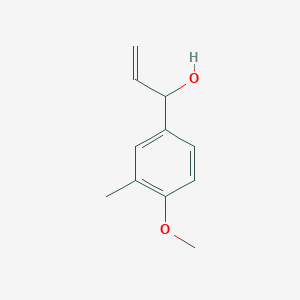

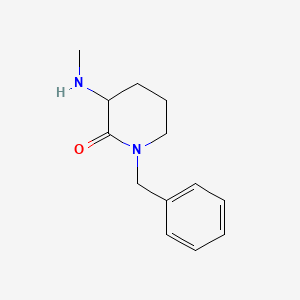

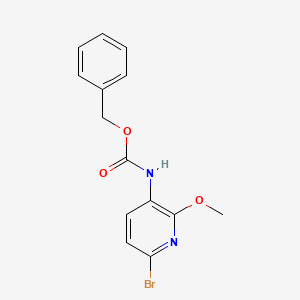
![2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride](/img/structure/B13500110.png)
